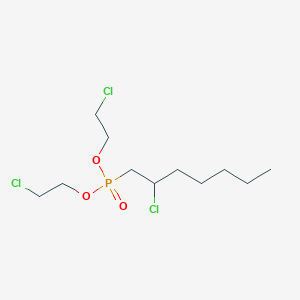
Bis(2-chloroethyl) (2-chloroheptyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-chloroethyl) (2-chloroheptyl)phosphonate: is an organophosphorus compound with the molecular formula C_10H_20Cl_3O_3P This compound is characterized by the presence of two 2-chloroethyl groups and one 2-chloroheptyl group attached to a phosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl) (2-chloroheptyl)phosphonate typically involves the reaction of phosphorus trichloride with 2-chloroethanol and 2-chloroheptanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction. The general reaction scheme is as follows:
PCl3+2ClCH2CH2OH+ClCH2(CH2)5CH2OH→(ClCH2CH2)2(ClCH2(CH2)5CH2)PO3+3HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(2-chloroethyl) (2-chloroheptyl)phosphonate can undergo oxidation reactions, leading to the formation of phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are often employed.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Bis(2-chloroethyl) (2-chloroheptyl)phosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of various chemicals and materials.
Mécanisme D'action
The mechanism of action of Bis(2-chloroethyl) (2-chloroheptyl)phosphonate involves its interaction with molecular targets through its phosphonate moiety. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is mediated by the electrophilic nature of the phosphorus atom, which facilitates the formation of stable phosphonate-protein adducts.
Comparaison Avec Des Composés Similaires
- Bis(2-chloroethyl) phosphonate
- Bis(2-chloroethyl) methylphosphonate
- Bis(2-chloroethyl) vinylphosphonate
Comparison:
- Bis(2-chloroethyl) phosphonate: Similar in structure but lacks the 2-chloroheptyl group, making it less hydrophobic.
- Bis(2-chloroethyl) methylphosphonate: Contains a methyl group instead of the 2-chloroheptyl group, resulting in different reactivity and solubility properties.
- Bis(2-chloroethyl) vinylphosphonate: Features a vinyl group, which imparts different chemical reactivity compared to the 2-chloroheptyl group.
Uniqueness: Bis(2-chloroethyl) (2-chloroheptyl)phosphonate is unique due to the presence of the 2-chloroheptyl group, which enhances its hydrophobicity and influences its interaction with biological molecules and materials.
Propriétés
Numéro CAS |
140173-22-4 |
|---|---|
Formule moléculaire |
C11H22Cl3O3P |
Poids moléculaire |
339.6 g/mol |
Nom IUPAC |
1-[bis(2-chloroethoxy)phosphoryl]-2-chloroheptane |
InChI |
InChI=1S/C11H22Cl3O3P/c1-2-3-4-5-11(14)10-18(15,16-8-6-12)17-9-7-13/h11H,2-10H2,1H3 |
Clé InChI |
TUIUMPSGCJZMFA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CP(=O)(OCCCl)OCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)
![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)
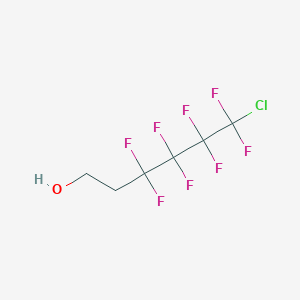
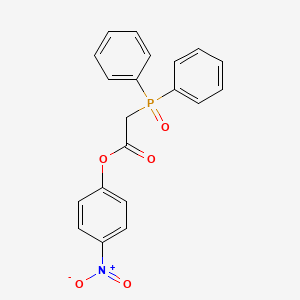
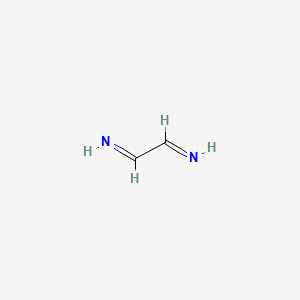
![Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14265613.png)
![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)
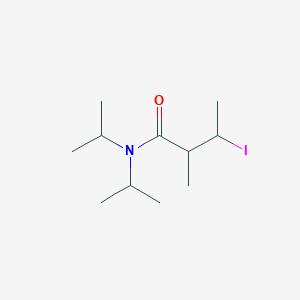
![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)
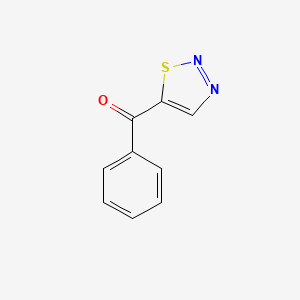

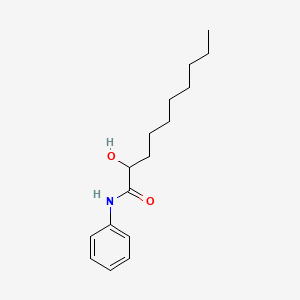
![4-{2-[4-(But-3-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14265650.png)
![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)
